molecular formula C16H16ClNO4S B11625215 Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate

Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11625215
M. Wt: 353.8 g/mol
InChI Key: SRXDLYJKSRQSSW-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a thiophene ring substituted with a methyl ester, an amide linkage, and a chlorophenoxy group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where 4-chlorophenol reacts with an appropriate acyl chloride to form the chlorophenoxyacetyl chloride.

    Amide Bond Formation: The chlorophenoxyacetyl chloride is then reacted with the amine group on the thiophene ring to form the amide bond.

    Esterification: Finally, the carboxylic acid group on the thiophene ring is esterified using methanol in the presence of an acid catalyst to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorophenoxy group or reduce the ester to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the chlorophenoxy group and the thiophene ring can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate
  • Methyl 2-{[(4-bromophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate
  • Methyl 2-{[(4-fluorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate

Uniqueness

Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate is unique due to the presence of the chlorophenoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The chlorine atom can enhance the compound’s lipophilicity and potentially improve its ability to cross biological membranes, making it a valuable compound in drug design and development.

Properties

Molecular Formula

C16H16ClNO4S

Molecular Weight

353.8 g/mol

IUPAC Name

methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C16H16ClNO4S/c1-9-10(2)23-15(14(9)16(20)21-3)18-13(19)8-22-12-6-4-11(17)5-7-12/h4-7H,8H2,1-3H3,(H,18,19)

InChI Key

SRXDLYJKSRQSSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)COC2=CC=C(C=C2)Cl)C

Origin of Product

United States

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